molecular formula C12H18N2O B8429492 1-[2-(1-Methyl-lH-pyrrol-2-yl)ethyl]-2-piperidone

1-[2-(1-Methyl-lH-pyrrol-2-yl)ethyl]-2-piperidone

Cat. No. B8429492
M. Wt: 206.28 g/mol
InChI Key: SAWHCUQKTHYLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04992441

Procedure details

2-(1-Methylpyrrol-2-yl)ethylamine (4.96g, 0.04m) and triethylamine (5.6mL, 0.04m) were stirred together in toluene (60mL). A solution of ethyl 5-bromopentanoate (7.80g, 0.04m) in toluene (20 mL) was added dropwise over 1 hr at room temperature. The reaction mixture was heated with stirring at 70 degrees overnight. The reaction was worked up by addition of a phosphate buffer until a pH of 5-6 was reached; the reaction mixture was then diluted with ether and the layers were separated. The aqueous layer was exhaustively washed with diethyl ether. The combined organic layers were washed with water, brine and then dried over anhydrous potassium carbonate. The dryinq agent was filtered away, and the filtrate was concentrated to a light yellow solid weighing 5.2g. It was recrystallized from methylene chloride/hexane to give 4.2g (51.2%) of purified title compound.
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH2:7][CH2:8][NH2:9].P([O-])([O-])([O-])=[O:11].[C:15]1(C)C=[CH:19][CH:18]=[CH:17][CH:16]=1>CCOCC>[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH2:7][CH2:8][N:9]1[CH2:15][CH2:16][CH2:17][CH2:18][C:19]1=[O:11]

Inputs

Step One
Name
Quantity
4.96 g
Type
reactant
Smiles
CN1C(=CC=C1)CCN
Name
Quantity
5.6 mL
Type
reactant
Smiles
CN1C(=CC=C1)CCN
Name
Quantity
60 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
7.8 g
Type
reactant
Smiles
CN1C(=CC=C1)CCN
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 70 degrees overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The aqueous layer was exhaustively washed with diethyl ether
WASH
Type
WASH
Details
The combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
The dryinq agent was filtered away
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a light yellow solid
CUSTOM
Type
CUSTOM
Details
It was recrystallized from methylene chloride/hexane
CUSTOM
Type
CUSTOM
Details
to give 4.2g (51.2%)
CUSTOM
Type
CUSTOM
Details
of purified title compound

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CN1C(=CC=C1)CCN1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.